molecular formula C23H25N7O2 B10952552 3,6-dimethyl-N-(2-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(2-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10952552
M. Wt: 431.5 g/mol
InChI Key: JHERFVJEBHRZOD-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine, acetyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for certain biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYLPYRAZOLE: A simpler pyrazole derivative with similar structural features.

    PYRAZOLO[3,4-B]PYRIDINE: A related compound with a similar core structure but different substituents.

Uniqueness

3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities .

Properties

Molecular Formula

C23H25N7O2

Molecular Weight

431.5 g/mol

IUPAC Name

3,6-dimethyl-N-[2-[[2-(5-methylpyrazol-1-yl)acetyl]amino]ethyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H25N7O2/c1-15-13-19(21-17(3)28-30(22(21)27-15)18-7-5-4-6-8-18)23(32)25-12-11-24-20(31)14-29-16(2)9-10-26-29/h4-10,13H,11-12,14H2,1-3H3,(H,24,31)(H,25,32)

InChI Key

JHERFVJEBHRZOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(=O)NCCNC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C

Origin of Product

United States

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